molecular formula C10H21NO B3054572 (2,2,6,6-Tetramethylpiperidin-4-yl)methanol CAS No. 61171-35-5

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Cat. No.: B3054572
CAS No.: 61171-35-5
M. Wt: 171.28 g/mol
InChI Key: IKIYGHCNILACLL-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol is an organic compound belonging to the class of piperidines. It is characterized by the presence of a hydroxyl group attached to the fourth carbon of the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its steric hindrance due to the bulky methyl groups, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol typically involves the reduction of (2,2,6,6-Tetramethylpiperidin-4-yl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis, which allows for better control over reaction conditions and higher yields. The process involves the use of specialized reactors that facilitate the efficient mixing of reactants and the removal of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2,2,6,6-Tetramethylpiperidin-4-yl)ketone using oxidizing agents such as oxone or potassium permanganate.

    Reduction: The compound can be reduced to form (2,2,6,6-Tetramethylpiperidin-4-yl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxone, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: (2,2,6,6-Tetramethylpiperidin-4-yl)ketone.

    Reduction: (2,2,6,6-Tetramethylpiperidin-4-yl)methane.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for free radicals in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2,2,6,6-Tetramethylpiperidine): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

    (2,2,6,6-Tetramethylpiperidin-1-oxyl):

    (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: Contains an ac

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYGHCNILACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485199
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61171-35-5
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
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(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
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(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
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(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
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(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
Reactant of Route 6
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

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